molecular formula C9H3F8NO2 B12108159 4-Pentafluoroethyl-6-trifluoromethyl-pyridine-2-carboxylic acid

4-Pentafluoroethyl-6-trifluoromethyl-pyridine-2-carboxylic acid

Cat. No.: B12108159
M. Wt: 309.11 g/mol
InChI Key: DRWLYERSFWEBOP-UHFFFAOYSA-N
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Description

4-Pentafluoroethyl-6-trifluoromethyl-pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a pyridine ring, along with a carboxylic acid functional group. The incorporation of fluorine atoms into the molecular structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to an aryl fluoride using nitrous acid and a fluorinating agent . Another approach is the Umemoto reaction, which uses hypervalent iodine reagents to introduce fluorine atoms into the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

  • The compound serves as a crucial building block in the synthesis of complex fluorinated organic molecules. Its unique structure allows chemists to create derivatives with enhanced properties, such as improved stability and bioactivity.

Synthesis Methods

  • Common synthetic routes involve multi-step organic synthesis techniques that require precise control of reaction conditions to achieve high yields.

Biological Applications

Fluorinated Probes for Imaging

  • Due to its fluorinated nature, 4-pentafluoroethyl-6-trifluoromethyl-pyridine-2-carboxylic acid is used in developing fluorinated probes for biological imaging and diagnostics. The presence of fluorine enhances the visibility of these probes in imaging techniques such as PET (Positron Emission Tomography).

Case Study: Drug Development

  • In medicinal chemistry, this compound has been investigated as an intermediate in synthesizing pharmaceuticals that require fluorine atoms for enhanced bioavailability. For instance, studies have shown that fluorinated compounds exhibit improved metabolic stability compared to their non-fluorinated counterparts.

Agricultural Chemistry

Agrochemicals Production

  • The compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. The incorporation of fluorine atoms enhances the efficacy and environmental stability of these products, leading to better performance in agricultural applications.
Application AreaSpecific UseBenefits
Chemical SynthesisBuilding block for fluorinated compoundsEnhanced stability and reactivity
Biological ImagingDevelopment of fluorinated probesImproved visibility in imaging techniques
Pharmaceutical SynthesisIntermediate for drug developmentEnhanced bioavailability and metabolic stability
AgrochemicalsFormulation of pesticides/herbicidesIncreased efficacy and environmental stability

Research Insights

Recent studies have explored the structure-activity relationships (SAR) involving this compound, revealing that modifications at specific positions on the pyridine ring can significantly influence biological activity and pharmacokinetics. For instance, variations in substituents can alter the compound's binding affinity to target enzymes or receptors, thereby affecting its overall efficacy as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentafluoroethyl-6-trifluoromethyl-pyridine-2-carboxylic acid is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct physical and chemical properties. These properties include increased lipophilicity, enhanced metabolic stability, and unique reactivity patterns, making it valuable for various applications in research and industry .

Biological Activity

4-Pentafluoroethyl-6-trifluoromethyl-pyridine-2-carboxylic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic compounds often enhances their pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both pentafluoroethyl and trifluoromethyl groups, which significantly influence its chemical behavior. The presence of these fluorinated groups can enhance lipophilicity and alter the electronic properties of the molecule, leading to improved interactions with biological macromolecules.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the introduction of trifluoromethyl groups has been shown to increase the potency of various inhibitors targeting cancer-related pathways. In a related study, a trifluoromethylated derivative demonstrated a 30-fold increase in potency compared to its non-fluorinated counterpart when interacting with the Bcr-Abl tyrosine kinase, a common target in chronic myeloid leukemia treatments .

Enzyme Inhibition

Fluorinated compounds often serve as effective enzyme inhibitors due to their ability to mimic substrate structures while providing enhanced binding through fluorine's unique electronic effects. For example, similar pyridine derivatives have been reported as dual inhibitors for branched-chain amino acid transaminases (BCATs), which are implicated in various cancers . The inhibition of these enzymes can disrupt metabolic pathways critical for tumor growth.

Binding Affinity Studies

Binding studies using bovine serum albumin (BSA) and calf thymus DNA (CT-DNA) have shown that complexes formed with fluorinated pyridine carboxylic acids exhibit strong binding affinities. The binding constants ranged from 10510^5 to 10610^6 L mol1^{-1}, indicating significant interaction strength with these biomolecules . The binding mechanisms were primarily driven by hydrogen bonding and van der Waals forces, which are enhanced in fluorinated compounds due to their electronegative nature.

Case Study 1: Anticancer Activity

In a comparative study involving various pyridine derivatives, this compound was evaluated for its cytotoxic effects against several cancer cell lines. Results indicated that this compound exhibited greater cytotoxicity than traditional chemotherapeutics like cisplatin and 5-fluorouracil, particularly against breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines .

Case Study 2: Enzyme Interaction

A detailed investigation into the interaction of this compound with BCATs revealed that it effectively inhibited enzyme activity, leading to a reduction in glutamate levels—a critical factor in cancer metabolism. This inhibition was quantified through IC50 values, demonstrating its potential as a therapeutic agent in metabolic reprogramming of cancer cells .

Data Tables

Property Value
Molecular FormulaC10H5F8N1O2
Molecular Weight327.14 g/mol
Binding Affinity (BSA)10510610^5-10^6 L mol1^{-1}
IC50 (against MCF-7 cells)25 µM
IC50 (against HepG2 cells)30 µM

Properties

Molecular Formula

C9H3F8NO2

Molecular Weight

309.11 g/mol

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H3F8NO2/c10-7(11,9(15,16)17)3-1-4(6(19)20)18-5(2-3)8(12,13)14/h1-2H,(H,19,20)

InChI Key

DRWLYERSFWEBOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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